molecular formula C22H28N2O3S B2367781 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 951572-82-0

2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2367781
CAS RN: 951572-82-0
M. Wt: 400.54
InChI Key: RUKDUJVSEUPJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The tetrahydroquinoline ring and the benzenesulfonamide group would contribute to the compound’s polarity and could influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the tetramethyl groups could increase its lipophilicity .

Scientific Research Applications

Antitumor Applications

Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some compounds demonstrated potency and efficacy superior to Doxorubicin, a reference drug, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Catalytic Applications

Half-sandwich ruthenium complexes containing aromatic sulfonamides with pyridinyl rings have been synthesized and shown to be efficient catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols. This highlights their potential in catalysis (Dayan et al., 2013).

Enzyme Inhibition for Therapeutic Applications

A novel class of benzenesulfonamides has been investigated for their inhibition of human carbonic anhydrases (hCAs), which are implicated in various diseases. The studies have led to the identification of compounds with remarkable inhibition potency and selectivity towards druggable isoforms of hCAs, suggesting their use in designing new therapeutic agents (Bruno et al., 2017).

Antimicrobial Activity

Quinoline clubbed with sulfonamide moiety derivatives have been synthesized and tested as antimicrobial agents. These new compounds showed significant activity against Gram-positive bacteria, indicating their potential in antimicrobial therapies (Biointerface Research in Applied Chemistry, 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the compound’s biological activity, optimizing its synthesis, and investigating its potential applications in medicine or other fields .

properties

IUPAC Name

2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-6-11-24-20-9-8-19(13-18(20)7-10-21(24)25)23-28(26,27)22-16(4)14(2)12-15(3)17(22)5/h8-9,12-13,23H,6-7,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKDUJVSEUPJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.